2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a p-tolylacetamide moiety
Preparation Methods
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the p-tolylacetamide moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed .
Scientific Research Applications
2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide include other thienopyrimidine derivatives, such as:
- 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-13-2-6-15(7-3-13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSGKKFEABUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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